![molecular formula C22H19N3O5S2 B2707769 Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-47-1](/img/structure/B2707769.png)
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ester group (carboxylate), a thieno[3,4-d]pyridazine ring, a methoxyphenyl group, and a thiophen-2-ylacetyl group. These groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves several steps, each introducing a different functional group. Thiophene derivatives can be synthesized through various methods, including condensation reactions such as the Gewald reaction, the Paal–Knorr reaction, and the Hinsberg synthesis .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the ester group might undergo hydrolysis or transesterification, while the thieno[3,4-d]pyridazine ring might participate in electrophilic substitution reactions .Scientific Research Applications
Synthesis and Antibacterial Activity
One of the primary applications of this compound is in the synthesis of novel thieno[2,3-c]pyridazines, which have demonstrated significant antibacterial activities. The study by Al-Kamali et al. (2014) provides a comprehensive methodology for synthesizing a range of thieno[2,3-c]pyridazine derivatives starting from 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine. These compounds have been evaluated for their antibacterial efficacy, contributing valuable insights into the development of new antimicrobial agents (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Biological Activity and Crystal Structure
Further research into related compounds, such as ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate, has been conducted to understand their biological activities and crystal structures. Li, Tian, and Wang (2013) synthesized and characterized this compound, revealing its moderate insecticidal activity against Aphis craccivora. The crystal structure analysis provided insights into the compound's conformation and the potential interactions responsible for its biological activity (Li, Tian, & Wang, 2013).
Cytotoxicity of Pyrazole and Pyrimidine Derivatives
The compound's framework has also been utilized in synthesizing pyrazole and pyrimidine derivatives with potential cytotoxic activities. Hassan, Hafez, and Osman (2014) reported the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives, which were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research opens avenues for developing new anticancer drugs (Hassan, Hafez, & Osman, 2014).
Herbicidal Activities
Exploring the agricultural potential, Xu et al. (2008) synthesized novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, starting from a similar compound structure. These derivatives exhibited significant herbicidal activities, suggesting the compound's utility in developing new agrochemicals to control dicotyledonous plants (Xu et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c1-3-30-22(28)19-16-12-32-20(23-17(26)11-15-5-4-10-31-15)18(16)21(27)25(24-19)13-6-8-14(29-2)9-7-13/h4-10,12H,3,11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWBMJRUPMQVRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CS3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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